molecular formula C4H6F4O2 B14405405 2,2,3,3-Tetrafluoro-1-methoxypropan-1-ol CAS No. 88332-83-6

2,2,3,3-Tetrafluoro-1-methoxypropan-1-ol

Cat. No.: B14405405
CAS No.: 88332-83-6
M. Wt: 162.08 g/mol
InChI Key: NROWOTXAFJQSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3-Tetrafluoro-1-methoxypropan-1-ol is a fluorinated organic compound with the molecular formula C4H6F4O2 and a molecular weight of 162.083 g/mol . This compound is characterized by the presence of four fluorine atoms and a methoxy group attached to a propanol backbone. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoro-1-methoxypropan-1-ol typically involves the fluorination of appropriate precursors. One common method is the reaction of 2,2,3,3-tetrafluoropropanol with methanol under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the potential for side reactions .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoro-1-methoxypropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2,3,3-Tetrafluoro-1-methoxypropan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-1-methoxypropan-1-ol involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3-Tetrafluoro-1-methoxypropan-1-ol is unique due to its combination of fluorine atoms and a methoxy group, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high reactivity and stability .

Properties

CAS No.

88332-83-6

Molecular Formula

C4H6F4O2

Molecular Weight

162.08 g/mol

IUPAC Name

2,2,3,3-tetrafluoro-1-methoxypropan-1-ol

InChI

InChI=1S/C4H6F4O2/c1-10-3(9)4(7,8)2(5)6/h2-3,9H,1H3

InChI Key

NROWOTXAFJQSGJ-UHFFFAOYSA-N

Canonical SMILES

COC(C(C(F)F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.